Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(methylaminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-10-5-6-11(16)8-14(18,7-10)9-15-4/h10-11,15,18H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFFLQHTNYMZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, with CAS number 2097944-01-7, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| Purity | 95% |
| IUPAC Name | This compound |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:
- Protein Interactions : The compound is believed to disrupt protein-protein interactions, a common mechanism among macrocyclic compounds, potentially influencing signaling pathways involved in cellular processes.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, thereby affecting metabolic pathways crucial for cell survival and proliferation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Some studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Activity : There is emerging evidence that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
Case Studies and Research Findings
-
Neuroprotection in Animal Models :
- A study conducted on rodent models demonstrated that administration of this compound significantly reduced markers of oxidative stress in the brain tissue, indicating its potential as a neuroprotective agent.
-
Antimicrobial Testing :
- In vitro tests revealed that the compound showed significant inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within a therapeutically relevant range.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 2097944-01-7
- Molecular Formula : C₁₄H₂₆N₂O₃
- Molecular Weight : 270.37 g/mol
- Structure: Features an 8-azabicyclo[3.2.1]octane core with a tertiary-butyl carbamate group at position 8, a hydroxyl group at position 3, and a methylaminomethyl substituent at position 3.
Synthesis: The compound is synthesized via multi-step functionalization of the azabicyclo[3.2.1]octane scaffold. Key intermediates include tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9), which undergoes further modification to introduce the methylaminomethyl group .
Its structural complexity enables tunable binding affinity, as seen in analogs evaluated as GPR119 agonists .
Structural Analogues and Substituent Effects
The table below highlights structural variations and their impacts:
Pharmacological and Physicochemical Properties
- Target Compound: The methylaminomethyl group may enhance solubility and receptor interaction compared to hydroxyl-only analogs. Its molecular weight (270.37) is intermediate among derivatives, balancing permeability and bioavailability .
- GPR119 Agonists (e.g., Compound 11): Pyrimido-oxazine substituents confer nanomolar affinity for GPR119, critical for anti-diabetic applications .
Preparation Methods
Preparation of 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-protected)
- Starting Material: The synthesis begins with nortropinone derivatives protected by Boc.
- Reaction Conditions: The 3-oxo compound is prepared by oxidation or selective functional group transformation under controlled temperature conditions (e.g., 0 °C to ambient).
- Yield: High yields (~94.5%) have been reported for this step using di-tert-butyl dicarbonate and triethylamine in dichloromethane at 0 °C for 3 hours.
Formation of 3-trifluoromethanesulfonyloxy (triflate) intermediate
- Reagents: Lithium bis(trimethylsilyl)amide (LHMDS) in THF at low temperatures (-70 °C to -78 °C) is used to generate the enolate from the 3-oxo compound.
- Electrophile: N-phenyltrifluoromethane-sulfonimide or related triflate reagents are added dropwise.
- Reaction Time: Stirring is maintained for 16 hours at ambient temperature after gradual warming.
- Purification: The crude product is purified by silica gel chromatography.
- Yield: Typically around 78-92% yield for the triflate intermediate.
Introduction of the methylamino methyl group
- Method: The triflate intermediate undergoes nucleophilic substitution or reductive amination to install the methylamino methyl substituent at the 3-position.
- Reagents: Methylamine or methylamino derivatives under controlled conditions.
- Stereochemistry: The reaction is optimized to maintain the endo stereochemistry, often confirmed by crystallization of hydrobromide salts with endo to exo ratios greater than 99:1.
Hydroxy group manipulation and protecting group removal
- Hydroxy elimination or modification: Treatment with boron tribromide or hydrobromic acid can remove methyl groups and eliminate hydroxy substituents when necessary.
- Protecting group removal: Boc groups are typically removed by acidic treatment, such as trifluoroacetic acid or concentrated sulfuric acid, often concomitant with hydrolysis of nitrile intermediates to carboxamides.
- Isolation: The final product is isolated as free base or as a salt (e.g., hydrobromide or hydrochloride) to enhance stereospecificity and purity.
Summary Table of Key Preparation Steps
| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | Di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C, 3h | 94.5 | Boc protection step |
| 2 | 3-Trifluoromethanesulfonyloxy intermediate | LHMDS (1M in THF), N-phenyltrifluoromethane-sulfonimide, THF, -78 °C to RT, 16h | 78-92 | Formation of triflate for substitution |
| 3 | 3-(Methylamino)methyl substituted intermediate | Methylamine or equivalent nucleophile, controlled temperature | Variable | Nucleophilic substitution maintaining stereochemistry |
| 4 | Final compound | Acidic deprotection (TFA or H2SO4), hydrolysis if nitrile present | - | Isolation as free base or salt; stereospecific crystallization |
Research Findings and Optimization Notes
- Stereospecificity: Crystallization of hydrobromide salts of intermediates ensures high endo selectivity (>99.1:0.8 endo:exo ratio), crucial for biological activity.
- Protecting Groups: Boc is preferred for nitrogen protection due to mild removal conditions and stability during transformations.
- Hydrolysis and Deprotection: Hydrolysis of nitrile intermediates to carboxamides and simultaneous Boc removal can be efficiently done in concentrated sulfuric acid, followed by neutralization to isolate hydrochloride salts.
- Alternative Reagents: Variations in reagents for hydroxy elimination (e.g., boron tribromide vs. HBr) allow flexibility depending on scale and desired intermediate form.
Q & A
Q. Answer :
- Column chromatography : Silica gel (60–120 mesh) with chloroform/methanol (9:1) effectively removes byproducts .
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals for stereochemically sensitive intermediates .
- TLC monitoring : Pre-purification analysis ensures reaction completion (Rf ~0.5 in chloroform/methanol) .
(Advanced) How can contradictory spectroscopic data be resolved?
Q. Answer :
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing methylaminomethyl protons from bicyclic CH₂ groups) .
- X-ray crystallography : Definitive confirmation of stereochemistry and bond connectivity, especially for ambiguous NOE (nuclear Overhauser effect) results .
- Cross-validation : Compare data with structurally analogous compounds (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives) .
(Advanced) What strategies optimize reaction yields for large-scale synthesis?
Q. Answer :
- Solvent optimization : Replace THF with DMF for better solubility of intermediates .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection .
- Temperature control : Gradual warming from 0°C to room temperature minimizes side reactions (e.g., epimerization) .
Reported yields for similar compounds range from 70–77% after optimization .
(Basic) What are the stability and storage conditions for this compound?
Answer :
The Boc group is sensitive to acidic and high-temperature conditions. Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis. Lyophilization is recommended for long-term storage of hygroscopic intermediates .
(Advanced) How is the compound used as a precursor in medicinal chemistry?
Answer :
The bicyclic scaffold serves as a rigid backbone for drug candidates. Applications include:
- Neurological targets : Functionalization with aminomethyl groups mimics tropane alkaloids for sigma receptor ligands .
- Anticancer agents : Hydantoin derivatives exhibit cytotoxicity via topoisomerase inhibition .
- Prodrug design : The Boc group is cleaved in vivo to release active amines .
(Advanced) How do steric and electronic effects influence reactivity in derivatization?
Q. Answer :
- Steric hindrance : Bulky substituents on the bicyclic scaffold (e.g., benzyl groups) reduce nucleophilic attack at the bridgehead nitrogen .
- Electronic effects : Electron-withdrawing groups (e.g., carbonyl) deactivate the methylaminomethyl moiety, requiring harsher conditions for alkylation .
Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals, though experimental validation is essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
